molecular formula C10H18BrNO2 B15328140 Methyl 1-(3-bromopropyl)piperidine-4-carboxylate

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate

Cat. No.: B15328140
M. Wt: 264.16 g/mol
InChI Key: KDJWOYAJRXKKSL-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl reagents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 3-bromopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Oxidation: Piperidone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting the central nervous system. It is also investigated for its potential use in developing antitubercular agents and protein kinase inhibitors .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity makes it a valuable component in the synthesis of complex molecules used in various applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, as a precursor to protein kinase inhibitors, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the bromination of piperidine derivatives followed by carboxylation. The synthesis typically yields a compound with a piperidine ring substituted with a bromopropyl group at the 1-position and a methyl ester at the 4-position.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an inhibitor in various biological pathways.

2.1 Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against specific cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival .

2.2 Neuropharmacological Effects

This compound has been studied for its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Compounds that target mAChRs have shown promise in treating conditions such as Alzheimer's disease and schizophrenia by modulating cholinergic signaling .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups enhances binding affinity to target proteins, while bulky groups may hinder activity due to steric effects .

Substituent Effect on Activity
BromineIncreases binding affinity
Methyl esterEnhances solubility and bioavailability
Alkyl chain lengthAffects lipophilicity and membrane penetration

4. Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested for its anticancer properties against FaDu hypopharyngeal tumor cells, showing significant cytotoxicity compared to standard treatments like bleomycin .
  • Case Study 2 : In a neuropharmacological assessment, this compound demonstrated inhibitory effects on mAChRs associated with cognitive enhancement in animal models, suggesting potential therapeutic applications for cognitive disorders .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in cancer therapy and neuropharmacology warrant more extensive studies to elucidate its mechanisms of action and optimize its efficacy.

Future research should focus on:

  • Detailed mechanistic studies to understand its interaction with biological targets.
  • Clinical trials to evaluate safety and efficacy in human subjects.
  • Development of analogs with improved pharmacokinetic properties.

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

methyl 1-(3-bromopropyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18BrNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3

InChI Key

KDJWOYAJRXKKSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCCBr

Origin of Product

United States

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